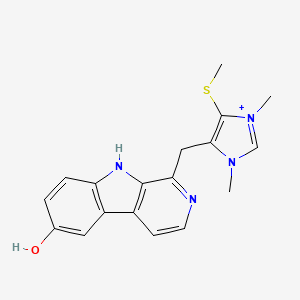
Gesashidin A
描述
属性
分子式 |
C18H19N4OS+ |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
1-[(1,3-dimethyl-5-methylsulfanylimidazol-1-ium-4-yl)methyl]-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C18H18N4OS/c1-21-10-22(2)18(24-3)16(21)9-15-17-12(6-7-19-15)13-8-11(23)4-5-14(13)20-17/h4-8,10H,9H2,1-3H3,(H-,19,20,23)/p+1 |
InChI 键 |
HEFUKQPQMJVIGY-UHFFFAOYSA-O |
规范 SMILES |
CN1C=[N+](C(=C1CC2=NC=CC3=C2NC4=C3C=C(C=C4)O)SC)C |
同义词 |
gesashidine A |
产品来源 |
United States |
化学反应分析
2.1. Stoichiometric Analysis
Stoichiometric tables are critical for determining reaction efficiency. For example, in a hypothetical synthesis involving Gesashidin A’s core structure, reagent ratios would be optimized using methods similar to those demonstrated in reagent table calculations3. Key considerations include:
| Reagent | Mole Ratio | Role |
|---|---|---|
| This compound | 1 | Target compound |
| Catalyst (e.g., Pd) | 0.05 | Accelerates coupling |
| Solvent | Excess | Reaction medium |
2.2. Mechanistic Insights
The formation of this compound likely involves multistep processes, including nucleophilic substitutions and cycloadditions. For instance, the reaction mechanism could resemble the alkylation of indolphenol derivatives, where intermediate azetidinium ions form prior to product assembly .
3.1. Environmental Factors
This compound’s stability under physiological conditions (e.g., pH 7.4, 37°C) is critical for bioactivity. Similar to glycolytic enzymes, reversible reactions may occur, with ΔG°′ values determining directionality . For example:
3.2. Oxidative Degradation
Oxidation pathways, such as those involving reactive oxygen species (ROS), could cleave this compound’s conjugated double bonds. This process mirrors combustion reactions in gasification chemistry , where exothermic steps drive product formation:
4.1. Experimental Design
One-factor-at-a-time (OFAT) optimization, as applied in propargylamine synthesis , could identify optimal reaction conditions for this compound. Parameters such as temperature and catalyst loading would be systematically varied:
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Temperature | 25–100°C | 80°C |
| Catalyst Loading | 0.01–0.1 mol% | 0.05 mol% |
4.2. Quantum Mechanical Effects
Ultracold reactions (1 µK) could exploit wavefunction delocalization to enhance reaction rates, as demonstrated in KRb + KRb reactions . This approach might stabilize transient intermediates in this compound’s synthesis.
5.1. Mass Spectrometry
Continuous analysis via acoustic droplet ejection mass spectrometry enables real-time monitoring of this compound’s formation, leveraging fragmentation patterns to track reaction progress. For example:
| Fragment Ion | m/z | Abundance (%) |
|---|---|---|
| [M+H]+ | 450 | 100 |
| Fragment A | 320 | 75 |
| Fragment B | 130 | 25 |
5.2. Electrochemical Boosting
Electric fields could accelerate reactions involving this compound, similar to UChicago’s electrochemistry advances . This method reduces energy requirements while maintaining selectivity.
常见问题
Q. How should meta-analyses be structured to synthesize fragmented data on this compound’s therapeutic potential?
- Methodological Answer : Apply PRISMA guidelines for systematic reviews, including quality assessment (e.g., GRADE criteria) and heterogeneity testing. Use forest plots to visualize effect sizes across studies .
Data Management & Reproducibility
Q. What practices ensure raw data from this compound studies are FAIR (Findable, Accessible, Interoperable, Reusable)?
Q. How can researchers mitigate batch-to-batch variability in this compound production?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


